molecular formula C20H16FN3 B11446194 2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446194
M. Wt: 317.4 g/mol
InChI Key: XOBWOBFDMBQRIU-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the Groebke–Blackburn–Bienaymè (GBB) reaction, which facilitates the formation of the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of a suitable solvent, a catalyst, and controlled temperature to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. Microchannel reactors can be employed for the visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequences .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and halogenated compounds. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridinones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl and methylphenyl groups contribute to its unique reactivity and potential as a versatile scaffold for drug development .

Properties

Molecular Formula

C20H16FN3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H16FN3/c1-14-8-2-5-11-17(14)22-20-19(15-9-3-4-10-16(15)21)23-18-12-6-7-13-24(18)20/h2-13,22H,1H3

InChI Key

XOBWOBFDMBQRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

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